Glucose, 6-deoxy-6-fluoro-

Glucose transport PET imaging Hexokinase

Studying glucose transport kinetics is often confounded by downstream phosphorylation and metabolic trapping inherent to probes like 2FDG. 6-Deoxy-6-fluoro-D-glucose (6FDG) is transported via GLUT1/GLUT4 but cannot be phosphorylated due to fluorine substitution at C-6, enabling isolated transport rate measurements. - Delivers insulin-stimulated (1.6-fold) and azide-stimulated (3.7-fold) uptake responses comparable to 3-O-methyl-D-glucose in 3T3-L1 adipocytes. - Enables 19F NMR conformational analysis and 18F-labeled PET imaging for in vivo glucose transport quantification. - Supplied with rigorous analytical characterization; standard global shipping with no special regulatory permits required.

Molecular Formula C6H11FO5
Molecular Weight 182.15 g/mol
CAS No. 447-25-6
Cat. No. B043582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucose, 6-deoxy-6-fluoro-
CAS447-25-6
Synonyms6-Deoxy-6-fluoro-glucopyranose;  Glucose 6-Fluorohydrin; 
Molecular FormulaC6H11FO5
Molecular Weight182.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)F
InChIInChI=1S/C6H11FO5/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1
InChIKeySHFYXYMHVMDNPY-GASJEMHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Deoxy-6-fluoro-D-glucose (CAS 447-25-6): A Non-Phosphorylatable Fluorinated Glucose Analog for Glucose Transport and Antitumor Research


6-Deoxy-6-fluoro-D-glucose (6FDG, CAS 447-25-6) is a fluorinated glucose analog in which the C-6 hydroxyl group is replaced by a fluorine atom [1]. This single-atom substitution fundamentally alters its metabolic fate: 6FDG is transported into cells via GLUT1 and GLUT4 transporters but cannot undergo hexokinase-mediated phosphorylation due to the absence of the 6-OH group required for phosphate ester formation [2]. Unlike the widely used 2-deoxy-2-fluoro-D-glucose (2FDG), 6FDG is not metabolically trapped intracellularly, making it a specialized tool for studying glucose transport kinetics and equilibrium distribution independent of downstream glycolytic processing [3]. The compound exists as an equilibrium mixture of α- and β-anomers in solution and has been characterized by extensive 1H and 19F NMR conformational analysis [4].

Why 6-Deoxy-6-fluoro-D-glucose (CAS 447-25-6) Cannot Be Replaced by 2FDG, 3FDG, or 6-Deoxy-D-glucose in Critical Assays


Superficially similar fluorinated glucose analogs exhibit profoundly different biochemical behaviors due to the position of fluorine substitution and the consequent impact on enzymatic recognition and metabolic trapping. 2-Deoxy-2-fluoro-D-glucose (2FDG) is phosphorylated by hexokinase and accumulates intracellularly as 2FDG-6-phosphate, making it unsuitable for transport-only measurements [1]. 3-Deoxy-3-fluoro-D-glucose (3FDG) retains the C-6 hydroxyl and can be phosphorylated, confounding transport studies [2]. Non-fluorinated 6-deoxy-D-glucose (6DOG) is also non-phosphorylatable but lacks the 19F NMR handle and PET imaging capability conferred by the fluorine atom [3]. The evidence below demonstrates why 6-deoxy-6-fluoro-D-glucose occupies a unique functional niche that no close analog can substitute.

6-Deoxy-6-fluoro-D-glucose (447-25-6): Quantitative Comparative Evidence for Research and Procurement Decisions


6FDG vs. 2FDG: Phosphorylation Status and Metabolic Trapping in GLUT-Expressing Cells

6-Deoxy-6-fluoro-D-glucose (6FDG) cannot be phosphorylated by hexokinase because it lacks the C-6 hydroxyl group required for phosphate ester formation, whereas 2-deoxy-2-fluoro-D-glucose (2FDG) is phosphorylated and accumulates intracellularly as 2FDG-6-phosphate. This fundamental difference was demonstrated in 3T3-L1 adipocytes expressing GLUT1 and GLUT4 transporters, where insulin stimulated 6FDG uptake 1.6-fold without subsequent phosphorylation, while 2FDG undergoes phosphorylation-dependent trapping that complicates pure transport measurements [1]. The absence of phosphorylation was further confirmed by glucose oxidase assay, which oxidized 6FDG at only ~6% the rate of glucose [2].

Glucose transport PET imaging Hexokinase Metabolic trapping

6FDG vs. 2FDG: In Vivo PET Biodistribution and Urinary Excretion in Rats

In vivo PET imaging in rats using 18F-labeled 6FDG (6[18F]FDG) revealed no excretion of 18F into the urinary bladder unless phlorizin (an inhibitor of active renal transport) was co-injected, indicating active renal reabsorption of 6FDG. In contrast, 18F from 2[18F]FDG was excreted in relatively large amounts into the bladder, and 18F activity rose progressively over time in heart and brain due to accumulation of 2[18F]FDG-6-phosphate. 18F activity from 6[18F]FDG in brain, liver, and heart reached a constant plateau level, consistent with distribution in total body water without metabolic trapping [1].

PET imaging Glucose transport Biodistribution Renal excretion

6FDG vs. 2-Deoxy-2-fluoro-D-glucose and Other Deoxyfluoro Analogs: Antitumor Activity in R-1 Lymphoma Model

Among a panel of deoxyfluoro-D-glucopyranoses and deoxyhalogeno-D-hexopyranoses tested for antitumor activity, 6-deoxy-6-fluoro-D-glucose uniquely inhibited the small solid tumor of the R-1 lymphoma by up to 90%, while none of the other analogs tested (including 2-deoxy-2-fluoro-D-glucose, 3-deoxy-3-fluoro-D-glucose, and various chloro and bromo derivatives) showed this effect [1]. Both 6FDG and 2FDG produced toxic effects at the tested dose levels, but only 6FDG demonstrated significant in vivo tumor inhibition against this specific model [1].

Antitumor R-1 lymphoma Deoxyfluoro-D-glucopyranoses In vivo efficacy

6FDG vs. 2-Deoxy-D-glucose (2DG): Competitive Inhibition of Yeast Glucose Metabolism

In yeast fermentation studies, 6-deoxy-6-fluoro-D-glucose (6FG) and 2-deoxy-D-glucose (2DG) produced similar inhibitory effects on oxygen consumption and carbon dioxide production across several yeast strains, suggesting they inhibit glucose metabolism through the same mechanism—competitive inhibition of the glucose transport system rather than direct hexokinase inhibition [1]. The inhibition by 6FG in intact yeast fermentation was competitive with respect to glucose or fructose [2]. This demonstrates that 6FG functions as a transport-competitive inhibitor despite its inability to be phosphorylated.

Yeast fermentation Hexokinase Glucose transport Metabolic inhibition

6FDG vs. D-Glucose: Conformational Preferences and 19F NMR Structural Determinants

Conformational analysis of 6-deoxy-6-fluoro-D-glucose (6DFG) in solution using 1H and 19F NMR revealed a distinct rotameric preference about the C-5–C-6 bond that differs from D-glucose. The rotamer in which fluorine is antiperiplanar to H-5 is most favored, while the rotamer with fluorine antiperiplanar to the ring oxygen is particularly disfavored. This trend was observed for both α- and β-anomers across methanol, acetone, DMSO, and aqueous solvents [1]. The large 19F–1H coupling constant to H-5 in 6FDG has been used to establish the existence of this favored rotational isomer, a feature not present in non-fluorinated 6-deoxy analogs [2].

Conformational analysis 19F NMR Rotamer population Structural biology

6-Deoxy-6-fluoro-D-glucose (447-25-6): Evidence-Based Application Scenarios for Research and Industrial Use


Quantification of Glucose Transport Rates Independent of Downstream Metabolism

Use 6FDG in cell-based transport assays (e.g., 3T3-L1 adipocytes, Clone 9 cells) to measure GLUT1/GLUT4-mediated uptake without the confounding variable of intracellular phosphorylation and trapping. Insulin stimulation (1.6-fold) and azide stimulation (3.7-fold) have been validated, with responses comparable to the gold-standard transport tracer 3-O-methyl-D-glucose (3OMG) [1]. This application is critical for studies of insulin signaling, diabetes, and metabolic regulation where pure transport rates must be isolated from glycolytic flux.

PET Imaging Tracer Development for Glucose Transport Quantification

Employ 18F-labeled 6FDG (6[18F]FDG) for in vivo PET imaging to non-invasively quantify glucose transport rates across tissues, including those with active glucose reabsorption (kidney, intestine). Unlike 2[18F]FDG, 6[18F]FDG is not metabolically trapped, enabling equilibrium distribution measurements that reflect transport activity rather than hexokinase activity. The absence of urinary bladder excretion without phlorizin confirms active renal reabsorption, making it suitable for studying renal glucose handling [2].

Investigational Antitumor Research in R-1 Lymphoma and Related Models

Based on the unique 90% inhibition of R-1 lymphoma solid tumors by 6FDG—an effect not observed with any other deoxyfluoro-D-glucopyranose tested—use 6FDG as a lead compound for investigating structure-activity relationships in fluorinated glucose analogs with antitumor potential [3]. This application is particularly relevant for researchers studying glucose analog-mediated tumor growth inhibition independent of the 2FDG mechanism.

19F NMR-Based Conformational and Interaction Studies of Carbohydrates

Leverage the 19F NMR-active fluorine at C-6 as a sensitive spectroscopic probe for studying carbohydrate conformation, rotamer equilibria, and ligand-receptor interactions in solution. The well-characterized rotameric preferences of 6FDG across multiple solvents (methanol, acetone, DMSO, water) provide a robust reference for conformational analysis and for designing fluorine-containing glycomimetics [4].

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